molecular formula C41H51N4O9P B115146 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 153631-20-0

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B115146
CAS No.: 153631-20-0
M. Wt: 774.8 g/mol
InChI Key: GMJRPRHRYILEOK-VNZAIEIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyl-5-methyl-U CEP typically involves multiple steps. One common method includes the protection of uridine followed by methylation and phosphorylation. The process begins with the protection of the 5’-hydroxyl group of uridine using a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then methylated using methyl iodide in the presence of a base. The final step involves the phosphorylation of the 3’-hydroxyl group using a phosphoramidite reagent .

Industrial Production Methods

Industrial production of 2’-O-Methyl-5-methyl-U CEP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyl-5-methyl-U CEP undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-O-Methyl-5-methyl-U CEP can yield uridine derivatives with additional oxygen functionalities, while reduction can lead to deoxygenated uridine analogs .

Scientific Research Applications

2’-O-Methyl-5-methyl-U CEP has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-Methyl-5-methyl-U CEP involves its incorporation into nucleic acids. The methylation at the 2’-position enhances the stability of the nucleic acid, making it more resistant to enzymatic degradation. This modification also affects the binding affinity of nucleic acids to proteins and other molecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Methyl-5-methyl-U CEP is unique due to its dual modifications at the 2’- and 5-positions. This combination enhances its stability and binding properties, making it particularly useful in applications requiring high stability and specificity .

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H51N4O9P/c1-27(2)45(28(3)4)55(52-24-12-23-42)54-36-35(53-39(37(36)50-8)44-25-29(5)38(46)43-40(44)47)26-51-41(30-13-10-9-11-14-30,31-15-19-33(48-6)20-16-31)32-17-21-34(49-7)22-18-32/h9-11,13-22,25,27-28,35-37,39H,12,24,26H2,1-8H3,(H,43,46,47)/t35-,36-,37-,39-,55?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJRPRHRYILEOK-VNZAIEIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H51N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601104318
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153631-20-0
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153631-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-5-methyl-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601104318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.